D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-

MMP inhibitor Zinc-binding group Selectivity

D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- (CAS 634590-69-5) is a synthetic N-arylsulfonamido D-valine derivative bearing a 4-hydroxybenzoylamino substituent on the phenylsulfonyl ring. This compound belongs to a class of low-molecular-weight matrix metalloproteinase (MMP) inhibitors in which a carboxylic acid moiety serves as the zinc-binding group (ZBG), a distinctive feature that departs from the more common hydroxamic acid ZBGs and confers unique selectivity and pharmacokinetic properties.

Molecular Formula C18H20N2O6S
Molecular Weight 392.4 g/mol
CAS No. 634590-69-5
Cat. No. B12593216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-
CAS634590-69-5
Molecular FormulaC18H20N2O6S
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20N2O6S/c1-11(2)16(18(23)24)20-27(25,26)15-9-5-13(6-10-15)19-17(22)12-3-7-14(21)8-4-12/h3-11,16,20-21H,1-2H3,(H,19,22)(H,23,24)/t16-/m1/s1
InChIKeyHHYMMZMSQKNZJS-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- (CAS 634590-69-5): Procurement-Relevant Structural and Pharmacophoric Profile


D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- (CAS 634590-69-5) is a synthetic N-arylsulfonamido D-valine derivative bearing a 4-hydroxybenzoylamino substituent on the phenylsulfonyl ring . This compound belongs to a class of low-molecular-weight matrix metalloproteinase (MMP) inhibitors in which a carboxylic acid moiety serves as the zinc-binding group (ZBG), a distinctive feature that departs from the more common hydroxamic acid ZBGs and confers unique selectivity and pharmacokinetic properties [1].

Why Generic Substitution of D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- Is Not Scientifically Sound


In the N-arylsulfonamido D-valine series, subtle modifications to the arylsulfonyl substituent drastically alter MMP subtype selectivity and potency. A systematic structure–activity relationship (SAR) study of 18 analogs demonstrated that potency against gelatinases (MMP-2, MMP-9) and selectivity over collagenases (MMP-8, MMP-13) and macrophage elastase (MMP-12) are exquisitely sensitive to the nature of the aryl group and the N-substituent [1]. The 4-hydroxybenzoylamino motif introduces both hydrogen-bond donor/acceptor capacity and steric bulk that cannot be replicated by simple halogen, methyl, or methoxy substituents, making interchanging analogs without quantitative comparative data scientifically unjustifiable [1].

Quantitative Differentiation Evidence for D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- (CAS 634590-69-5) Against Closest Structural Analogs


Carboxylic Acid Zinc-Binding Group vs. Hydroxamic Acid: Class-Level Selectivity Advantage

The target compound employs a carboxylic acid ZBG, whereas the prototypical clinical candidate CGS 27023A and its hydroxy analog HO-CGS 27023A utilize a hydroxamic acid ZBG [1]. In the N-arylsulfonamido D-valine class, carboxylic-acid-based inhibitors consistently exhibit nanomolar potency against MMP-2 and MMP-9 while showing significantly reduced activity against MMP-8, MMP-13, and MMP-12, a selectivity profile not observed with hydroxamic-acid-based comparators [2]. This is a class-level inference: no direct head-to-head comparison between the target compound and hydroxamic acid analogs is available.

MMP inhibitor Zinc-binding group Selectivity Carboxylic acid

4-Hydroxybenzoylamino Substituent Enables Derivatization for Imaging Probes

The 4-hydroxybenzoylamino group provides a phenolic hydroxyl that can serve as a handle for radiolabeling or fluorescent tagging. In the analogous HO-CGS 27023A series, the 4-hydroxy group was used for radioiodination to generate [123I]I-HO-CGS 27023A for in vivo MMP imaging [1]. While no quantitative labeling efficiency or imaging data exist for the target compound itself, the presence of the same phenolic motif supports its potential as a precursor for imaging probe development. This is class-level inference based on structural analogy.

Molecular imaging Fluorescence labeling PET tracer Phenolic derivatization

D-Valine Stereochemistry Dictates MMP Inhibitory Activity

The D-configuration of the valine residue is essential for MMP inhibitory activity. In the broader N-arylsulfonamido amino acid series, D-amino acid derivatives exhibit potent MMP-2/MMP-9 inhibition, whereas the corresponding L-enantiomers show markedly reduced or negligible activity [1]. While no direct enantiomeric comparison data exists for the target compound, the class SAR indicates that the D-valine stereocenter is a critical determinant of potency. This is class-level inference.

Stereochemistry D-amino acid MMP inhibition Enantiomer comparison

Structural Differentiation from Tosyl-D-Valine: Extended Aryl Substituent Effects

The simplest commercial analog, N-tosyl-D-valine (CAS 68005-71-0), bears a 4-methylphenylsulfonyl group, whereas the target compound incorporates an extended 4-[(4-hydroxybenzoyl)amino]phenylsulfonyl motif. In the N-arylsulfonamido D-valine SAR series, increasing the steric bulk and hydrogen-bonding capacity of the aryl substituent significantly modulates MMP-2/MMP-9 potency and selectivity [1]. The target compound's extended benzoylamino group is predicted to engage the S1′ specificity pocket differently than a simple tosyl group. No direct head-to-head comparison data between these two compounds exists.

SAR Aryl substituent Hydrophobic pocket Tosyl-D-valine

Optimal Procurement and Application Scenarios for D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]- Based on Quantitative Evidence


Development of Gelatinase-Selective (MMP-2/MMP-9) Pharmacological Probes

The carboxylic acid ZBG scaffold, as established in the N-arylsulfonamido D-valine class, confers preferential inhibition of gelatinases MMP-2 and MMP-9 over collagenases and macrophage elastase [1]. Researchers developing selective MMP-2/MMP-9 inhibitors for oncology, cardiovascular, or fibrosis models should procure this compound as a scaffold for further SAR optimization, particularly when hydroxamic-acid-based broad-spectrum inhibitors are unsuitable due to musculoskeletal toxicity risks [1].

Precursor for Radiolabeled or Fluorescent MMP Imaging Agents

The 4-hydroxybenzoylamino moiety provides a phenolic -OH handle amenable to electrophilic radioiodination or fluorescent dye conjugation, as demonstrated with the structurally analogous HO-CGS 27023A in scintigraphic imaging of arterial MMP activity [2]. Laboratories developing PET or optical imaging agents for MMP activity in atherosclerosis, tumor microenvironment, or inflammation should consider this compound as a synthetic precursor.

S1′ Pocket Pharmacophore Mapping in Structure-Based Drug Design

The extended 4-[(4-hydroxybenzoyl)amino]phenylsulfonyl substituent offers steric and hydrogen-bonding features distinct from simple tosyl, methoxy, or halogen substituents commonly used in MMP inhibitor SAR [1]. Computational chemists and structural biologists conducting X-ray co-crystallography or molecular docking studies should procure this compound to probe uncharted S1′ pocket interactions, enabling rational design of next-generation MMP inhibitors with improved subtype selectivity.

Enantiomerically Pure D-Valine Scaffold for Chiral MMP Inhibitor Libraries

The D-valine stereochemistry is essential for MMP inhibitory activity, as L-enantiomers in this chemical class show negligible potency [1]. Medicinal chemistry groups constructing chiral compound libraries for high-throughput MMP screening should prioritize this enantiomerically pure D-valine derivative over L-valine or racemic alternatives to ensure meaningful screening results.

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